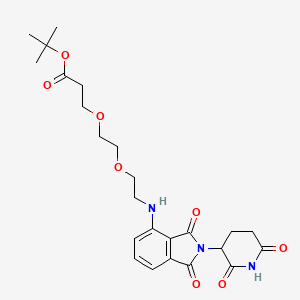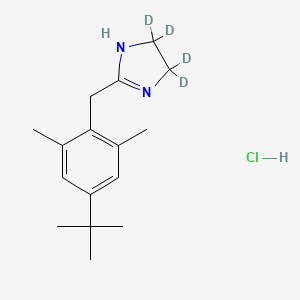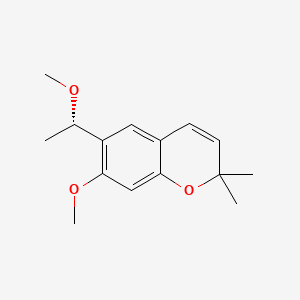
(S)-O-Methylencecalinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-O-Methylencecalinol is a naturally occurring compound found in certain plant species. It is known for its unique chemical structure and potential applications in various scientific fields. This compound has garnered interest due to its biological activities and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-O-Methylencecalinol typically involves several steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This is achieved through a series of reactions, including cyclization and functional group transformations.
Introduction of the methyl group: This step involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: (S)-O-Methylencecalinol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
(S)-O-Methylencecalinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of (S)-O-Methylencecalinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress in cells.
類似化合物との比較
(S)-O-Methylencecalinol can be compared with other similar compounds, such as:
®-O-Methylencecalinol: The enantiomer of this compound, which may have different biological activities.
Methylencecalinol: The non-methylated form, which lacks the methyl group and may exhibit different chemical properties.
Other plant-derived compounds: Such as flavonoids and terpenoids, which share similar structural features and biological activities.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can significantly influence its chemical reactivity and biological effects.
特性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
7-methoxy-6-[(1S)-1-methoxyethyl]-2,2-dimethylchromene |
InChI |
InChI=1S/C15H20O3/c1-10(16-4)12-8-11-6-7-15(2,3)18-13(11)9-14(12)17-5/h6-10H,1-5H3/t10-/m0/s1 |
InChIキー |
KIDINSSIUWCEBX-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC |
正規SMILES |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
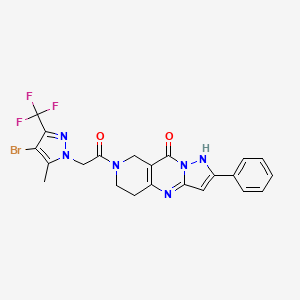
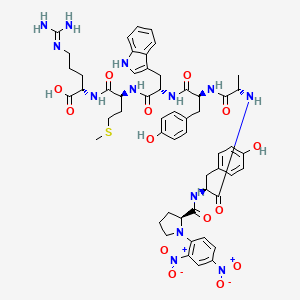
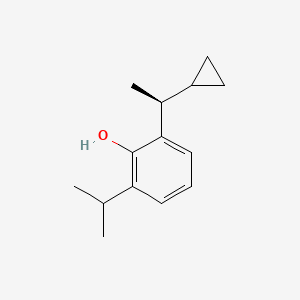
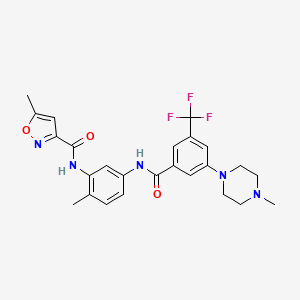
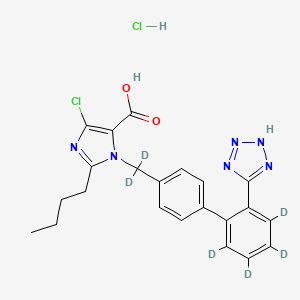
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
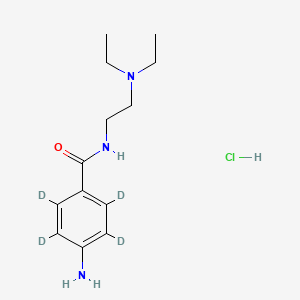
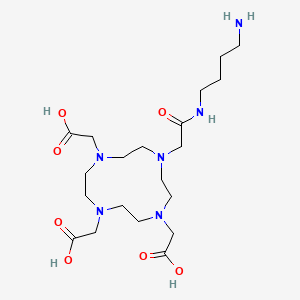
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
